4,4-Difluorooxane-2,6-dione
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Overview
Description
4,4-Difluorooxane-2,6-dione is a heterocyclic compound that contains two fluorine atoms and an oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorooxane-2,6-dione typically involves the introduction of fluorine atoms into an oxane ring. One common method is the fluorination of oxane-2,6-dione using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using automated reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorooxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated oxane derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated oxane derivatives, while reduction can produce partially or fully reduced oxane compounds .
Scientific Research Applications
4,4-Difluorooxane-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4-Difluorooxane-2,6-dione involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various functional groups, influencing the reactivity and stability of the compound. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropyrrolidine-2,5-dione: Similar in structure but contains a pyrrolidine ring instead of an oxane ring.
4,4-Difluorotetrahydrofuran-2,5-dione: Contains a tetrahydrofuran ring, differing in the ring structure.
Uniqueness
4,4-Difluorooxane-2,6-dione is unique due to its specific ring structure and the presence of two fluorine atoms at the 4,4-positions. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
4,4-difluorooxane-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2O3/c6-5(7)1-3(8)10-4(9)2-5/h1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLDXLRVPQIPFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)CC1(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309460-79-3 |
Source
|
Record name | 4,4-difluorooxane-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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